molecular formula C9H9Br2NO3 B13001125 Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate

Cat. No.: B13001125
M. Wt: 338.98 g/mol
InChI Key: ANNKSNCZNCRDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate is a chemical compound with the molecular formula C9H9Br2NO3 and a molecular weight of 338.98 g/mol . It is characterized by the presence of amino, methoxy, and dibromo substituents on a benzoate ester framework. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of methyl 3-amino-4-methoxybenzoate. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9Br2NO3

Molecular Weight

338.98 g/mol

IUPAC Name

methyl 3-amino-2,6-dibromo-4-methoxybenzoate

InChI

InChI=1S/C9H9Br2NO3/c1-14-5-3-4(10)6(9(13)15-2)7(11)8(5)12/h3H,12H2,1-2H3

InChI Key

ANNKSNCZNCRDHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)Br)C(=O)OC)Br

Origin of Product

United States

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